molecular formula C17H17N3OS B2543623 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1023861-75-7

3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2543623
CAS No.: 1023861-75-7
M. Wt: 311.4
InChI Key: KLWGEKRWUDDCEX-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound belongs to the 1,2,4-triazole-5-thione class, characterized by a triazole ring fused with a thione group at position 3. The structure includes a 4-ethylphenoxy methyl substituent at position 3 and a phenyl group at position 4. Modifications at the phenoxy group (e.g., ethyl substitution) are typically introduced using alkyl halides or aryl halides in nucleophilic substitution reactions .

Physicochemical Properties: The compound’s lipophilicity is influenced by the 4-ethylphenoxy group, which enhances membrane permeability compared to polar substituents like hydroxyl or methoxy groups . The thione group contributes to hydrogen bonding and metal chelation, which may influence biological activity .

Properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-13-8-10-15(11-9-13)21-12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWGEKRWUDDCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-ethylphenol with an appropriate alkylating agent to form 4-ethylphenoxyalkane. This intermediate is then reacted with hydrazine derivatives to form the triazole ring.

Chemical Reactions Analysis

3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

The compound has shown promise in various therapeutic areas:

1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. In particular, compounds similar to 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and gentamicin .

2. Antifungal Properties
Triazole compounds are well-known for their antifungal activity. The target compound has been investigated for its potential to inhibit fungal growth, particularly in agricultural settings where crop diseases pose significant challenges. The triazole moiety interferes with the biosynthesis of ergosterol in fungal cell membranes, leading to cell death .

3. Anticancer Potential
Recent research indicates that triazole derivatives can exhibit anticancer properties. Studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Agricultural Applications

The compound's antifungal properties extend beyond human medicine into agriculture:

1. Crop Protection
Triazole derivatives are utilized as fungicides in agriculture. Their ability to inhibit fungal pathogens on crops can enhance yield and quality. The specific compound may be effective against a range of plant pathogens, thus offering a potential solution for sustainable agriculture practices .

2. Plant Growth Regulation
Some studies suggest that triazoles can also act as plant growth regulators, influencing physiological processes such as seed germination and root development. This application can be vital for improving crop resilience under stress conditions .

Material Science Applications

Beyond biological applications, triazoles have been explored in material science:

1. Polymer Chemistry
Triazole-containing polymers are being developed for their unique properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .

2. Coordination Chemistry
The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting electronic properties and catalytic activities which are valuable in various chemical reactions .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

StudyApplicationFindings
Hassan et al. (2020)AntimicrobialDemonstrated broad-spectrum activity against S. aureus with MIC values comparable to standard antibiotics .
Yang et al. (2021)AnticancerReported significant apoptosis induction in cancer cell lines with specific triazole derivatives .
Agricultural Study (2023)Crop ProtectionShowed that triazole fungicides significantly reduced fungal infections in crops leading to improved yields .

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,2,4-triazole-5-thiones are highly dependent on substituents at positions 3, 4, and 5. Below is a comparative analysis:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound : 3-[(4-Ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione - 3: 4-Ethylphenoxy methyl
- 4: Phenyl
Enhanced lipophilicity due to ethyl group; potential for CNS penetration Not explicitly reported, but inferred antimicrobial/anti-inflammatory activity based on analogues
3-(3,4-Dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione - 3: 3,4-Dimethoxyphenyl
- 4: Phenyl
Polar methoxy groups reduce lipophilicity; strong anti-inflammatory activity (60% inhibition in carrageenan-induced edema) Anti-inflammatory
5-(4-Methylphenyl)-4-[(E)-(3,4,5-trimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione - 5: 4-Methylphenyl
- 4: Trimethoxybenzylidene amino
Extended conjugation from benzylidene group; moderate antifungal activity (MIC = 32 µg/mL against C. albicans) Antifungal
3-[(2-Methyl-1H-3-indolyl)methyl]-4-aryl-4,5-dihydro-1H-1,2,4-triazole-5-thiones - 3: Indolylmethyl
- 4: Aryl
Indole moiety enhances blood-brain barrier penetration; antidepressant activity comparable to imipramine Antidepressant
3-[(4-Chlorophenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione - 3: 4-Chlorophenoxy methyl
- 4: Phenyl
Electron-withdrawing Cl increases stability; discontinued in commercial catalogs due to toxicity concerns Antimicrobial (inferred)

Physicochemical Data

Property Target Compound 3,4-Dimethoxyphenyl Analogue Trimethoxybenzylidene Derivative
Molecular Weight ~353 g/mol (calculated) 353.4 g/mol 380.4 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 2.8 3.1
Solubility Low in water; soluble in DMSO Moderate in ethanol Low in water; soluble in chloroform

Key Research Findings

Substituent Flexibility: The ethylphenoxy group in the target compound offers a tunable platform for modifying lipophilicity and metabolic stability, critical for drug design .

Activity Trade-offs : While halogenated derivatives (e.g., Cl, F) show potent antimicrobial activity, their toxicity profiles limit therapeutic use. Ethyl or methoxy groups provide safer alternatives .

Biological Activity

The compound 3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole family, known for its diverse biological activities. Triazoles have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological profiles, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general method includes:

  • Reagents : Starting materials often include 4-ethylphenol and various phenyl derivatives.
  • Reaction Conditions : The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.
  • Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Antimicrobial Activity

Triazole derivatives are noted for their antimicrobial properties. Research indicates that compounds with a triazole ring exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainActivity
3-[...]S. aureusModerate
3-[...]E. coliSignificant

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. Specifically:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines including breast (MCF-7) and melanoma (IGR39). Results suggest that it exhibits selective cytotoxicity towards these cancer cells .
Cell LineIC50 (µM)Selectivity
MCF-715.2High
IGR3910.5Very High

Anti-inflammatory Properties

Triazoles also demonstrate anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of various triazole derivatives on cancer cell migration and proliferation. The findings indicated that certain derivatives inhibited cell migration significantly more than standard treatments .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of triazoles against Candida albicans. The results showed that some derivatives outperformed traditional antifungal agents like fluconazole .

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